Carbonic acid dineopentyl ester

- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.

- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.

Descripción general

Descripción

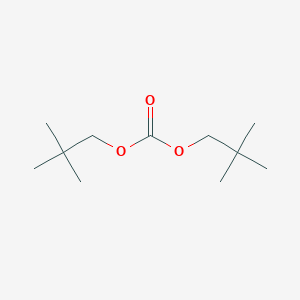

Carbonic acid dineopentyl ester is a useful research compound. Its molecular formula is C11H22O3 and its molecular weight is 202.29 g/mol. The purity is usually 95%.

BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Aplicaciones Científicas De Investigación

Solvent in Organic Chemistry

Carbonic acid dineopentyl ester serves as an effective solvent in various organic reactions due to its polar nature and ability to dissolve a wide range of organic compounds. Its low toxicity and biodegradability make it an attractive alternative to traditional solvents that may pose environmental hazards .

Lubricants

The compound is utilized in the formulation of synthetic lubricants, particularly for high-performance applications such as jet engines. Its stability at both high and low temperatures enhances its performance compared to conventional mineral oils . The structural properties of dineopentyl esters contribute to superior lubricating characteristics, making them suitable for extreme conditions.

Polycarbonate Synthesis

Carbonic acid esters are crucial in the production of polycarbonates through transesterification reactions with glycols and bisphenols. This compound can act as a precursor in these reactions, leading to polymers that are widely used in manufacturing eyeglass lenses, compact discs, and bulletproof glass . The ability to produce polycarbonates without using phosgene aligns with green chemistry principles.

Use in Lubricants

A study on synthetic lubricating compositions highlighted the effectiveness of this compound as a base fluid for lubricants. The research demonstrated that these esters exhibited excellent thermal stability and low-temperature fluidity, outperforming traditional mineral oil-based lubricants in various performance metrics .

Polycarbonate Production

Research published in ACS Publications details the application of carbonic acid esters in producing polycarbonates through environmentally friendly processes. The study emphasizes the efficiency of using dineopentyl carbonate as a reactant, showcasing its role in creating high-quality polymers with desirable mechanical properties .

Advantages and Environmental Impact

The use of this compound presents several advantages:

- Low Toxicity : Compared to traditional solvents and reagents like phosgene, it poses fewer health risks.

- Biodegradability : Its environmental profile is favorable, aligning with sustainable practices.

- Versatility : It can be used across various applications from solvents to lubricants and polymer production.

Propiedades

Número CAS |

13183-14-7 |

|---|---|

Fórmula molecular |

C11H22O3 |

Peso molecular |

202.29 g/mol |

Nombre IUPAC |

bis(2,2-dimethylpropyl) carbonate |

InChI |

InChI=1S/C11H22O3/c1-10(2,3)7-13-9(12)14-8-11(4,5)6/h7-8H2,1-6H3 |

Clave InChI |

VAHNUCFSRZLENO-UHFFFAOYSA-N |

SMILES |

CC(C)(C)COC(=O)OCC(C)(C)C |

SMILES canónico |

CC(C)(C)COC(=O)OCC(C)(C)C |

Origen del producto |

United States |

Descargo de responsabilidad e información sobre productos de investigación in vitro

Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.